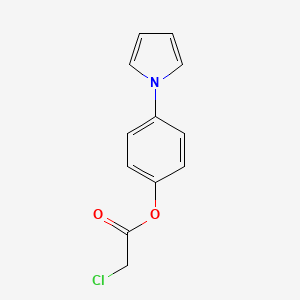

(4-pyrrol-1-ylphenyl) 2-chloroacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-pyrrol-1-ylphenyl) 2-chloroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c13-9-12(15)16-11-5-3-10(4-6-11)14-7-1-2-8-14/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOZKUQEQGGLIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)OC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Pyrrol 1 Ylphenyl 2 Chloroacetate

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of (4-pyrrol-1-ylphenyl) 2-chloroacetate logically deconstructs the molecule into simpler, commercially available precursors. The primary disconnection point is the ester linkage, a common and reliable bond formation in organic synthesis. This bond cleavage suggests that the target molecule can be synthesized from 4-(pyrrol-1-yl)phenol and a suitable 2-chloroacetylating agent, such as 2-chloroacetyl chloride or chloroacetic acid.

A further retrosynthetic step involves the disconnection of the carbon-nitrogen bond of the pyrrole (B145914) ring. This leads to the precursor 4-aminophenol (B1666318) and a 1,4-dicarbonyl compound or its equivalent. A widely used method for constructing pyrrole rings is the Paal-Knorr synthesis, which involves the condensation of a primary amine with a 1,4-dicarbonyl compound. In this case, 2,5-dimethoxytetrahydrofuran (B146720) serves as a stable and effective precursor to the required 1,4-dicarbonyl functionality. This two-step retrosynthetic pathway provides a clear and practical strategy for the synthesis of this compound.

Classical Synthetic Routes

The classical synthesis of this compound is primarily achieved through well-established reactions, including esterification and the formation of the pyrrole ring from precursor moieties.

Esterification Reactions

The final step in the proposed synthesis is the esterification of 4-(pyrrol-1-yl)phenol with a 2-chloroacetylating agent. A common and efficient method involves the reaction of 4-(pyrrol-1-yl)phenol with 2-chloroacetyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the formation of the ester. The reaction is typically carried out in an inert aprotic solvent like dichloromethane (B109758) or diethyl ether at room temperature or slightly below.

Alternatively, a Fischer-Speier esterification can be employed, where 4-(pyrrol-1-yl)phenol is reacted with chloroacetic acid in the presence of a strong acid catalyst, such as sulfuric acid. This method often requires heating to drive the reaction to completion and the removal of water as it is formed.

Table 1: Comparison of Classical Esterification Methods

| Method | Reagents | Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acyl Chloride Method | 4-(pyrrol-1-yl)phenol, 2-chloroacetyl chloride | Base (e.g., triethylamine) | Inert solvent, 0°C to room temperature | High yield, fast reaction | Requires handling of corrosive acyl chloride |

Modifications of Phenyl and Pyrrole Moieties Precursors

The key intermediate, 4-(pyrrol-1-yl)phenol, is synthesized from 4-aminophenol. The Paal-Knorr pyrrole synthesis is a highly effective method for this transformation. In a typical procedure, 4-aminophenol is reacted with 2,5-dimethoxytetrahydrofuran in a suitable solvent, often acetic acid, at elevated temperatures. prepchem.com The acidic conditions facilitate the hydrolysis of the 2,5-dimethoxytetrahydrofuran to succinaldehyde, which then undergoes condensation with the primary amine of 4-aminophenol to form the pyrrole ring. prepchem.com

The reaction mixture is typically heated to reflux for a period to ensure complete conversion. prepchem.com Following the reaction, the product can be isolated and purified using standard techniques such as filtration, extraction, and chromatography. prepchem.com The synthesis of related N-substituted pyrroles from various anilines and 2,5-hexanedione (B30556) in acetic acid has also been reported, demonstrating the versatility of this approach. nih.gov

Modern and Green Chemistry Approaches to Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. These modern approaches focus on the use of catalysts to improve efficiency and the adoption of greener reaction conditions.

Catalytic Strategies in Synthesis

Catalytic methods offer numerous advantages over classical synthetic routes, including milder reaction conditions, higher selectivity, and reduced waste generation. For the esterification step, solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), can be used as a recyclable and less corrosive alternative to strong mineral acids like sulfuric acid. researchgate.net These catalysts facilitate the esterification of alcohols and phenols with carboxylic acids under milder conditions and can be easily removed from the reaction mixture by filtration. researchgate.net

In the context of pyrrole synthesis, various catalytic systems have been developed. For instance, titanium-catalyzed [2+2+1] cycloadditions of alkynes and diazenes can produce highly substituted pyrroles. nih.gov While not directly applicable to the synthesis of 4-(pyrrol-1-yl)phenol from 4-aminophenol, these methods highlight the potential of transition metal catalysis in constructing the pyrrole core. Silver-catalyzed cascade reactions have also been employed for the synthesis of complex pyrrole-containing heterocycles, demonstrating the utility of metal catalysts in facilitating intricate bond-forming sequences. researchgate.net

Solvent-Free and Environmentally Conscious Methodologies

Green chemistry principles aim to minimize the environmental impact of chemical processes. One approach is the use of solvent-free reaction conditions, which can reduce waste and simplify product purification. For instance, a method for the preparation of ethyl 2-chloroacetoacetate has been described that proceeds without a solvent, thereby lowering production costs and reducing the generation of hazardous waste. google.com

Furthermore, the use of environmentally benign catalysts is a key aspect of green chemistry. Cation exchange resins have been successfully used as catalysts for the synthesis of ethyl chloroacetate (B1199739), offering high activity and the potential for recycling. researchgate.net The use of such catalysts avoids the formation of large amounts of acidic wastewater associated with traditional methods that use concentrated sulfuric acid. guidechem.com These principles can be applied to the synthesis of this compound to develop a more sustainable manufacturing process.

Table 2: Overview of Modern and Green Synthetic Approaches

| Approach | Key Feature | Example Application in Synthesis | Environmental Benefit |

|---|---|---|---|

| Catalytic Esterification | Use of solid acid catalysts | Esterification of 4-(pyrrol-1-yl)phenol with chloroacetic acid using an ion-exchange resin | Avoids corrosive mineral acids, catalyst is recyclable |

| Catalytic Pyrrole Synthesis | Transition metal-catalyzed cycloadditions | Synthesis of substituted pyrroles via Ti- or Ag-catalyzed reactions | High efficiency and selectivity, potential for novel structures |

Purification and Characterization Techniques in Synthetic Context

The successful synthesis of this compound is contingent not only on the reaction methodology but also on rigorous purification and comprehensive characterization to ensure the identity, purity, and structural integrity of the final product. Post-synthesis, the crude product is typically a mixture containing the desired ester, unreacted starting materials, byproducts, and residual solvents. Therefore, a systematic approach employing chromatographic and spectroscopic techniques is essential.

Chromatographic Separation Methods

Chromatographic techniques are indispensable for the isolation and purification of this compound from the crude reaction mixture. The choice of method is guided by the polarity and volatility of the compound and impurities.

Thin-Layer Chromatography (TLC): TLC is a preliminary, rapid, and efficient technique used to monitor the progress of the esterification reaction and to determine the optimal solvent system for column chromatography. A small amount of the reaction mixture is spotted on a silica (B1680970) gel plate and developed with an appropriate eluent, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The separated components are visualized under UV light, and their retention factors (Rƒ) are calculated.

Column Chromatography: For preparative scale purification, column chromatography is the most common method. orgsyn.org The crude product is loaded onto a stationary phase, typically silica gel, packed in a glass column. The choice of eluent, determined by prior TLC analysis, is critical for achieving good separation. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be employed to first elute nonpolar impurities, followed by the desired product, and finally the more polar impurities. Fractions are collected and analyzed by TLC to identify those containing the pure this compound.

High-Performance Liquid Chromatography (HPLC): For achieving a very high degree of purity, especially for analytical purposes, High-Performance Liquid Chromatography (HPLC) can be utilized. A reversed-phase C18 column is often suitable, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, or methanol (B129727) and water, sometimes with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape. biotage.com

The following table summarizes typical chromatographic conditions for the purification of this compound.

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Purpose |

| Thin-Layer Chromatography (TLC) | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate (e.g., 7:3 v/v) | Reaction monitoring, solvent system optimization |

| Column Chromatography | Silica Gel (230-400 mesh) | Gradient of Hexane/Ethyl Acetate | Preparative purification |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase C18 | Acetonitrile/Water or Methanol/Water | High-purity analysis and purification |

Spectroscopic and Spectrometric Elucidation Principles

Once purified, the definitive identification and structural confirmation of this compound are accomplished through a combination of spectroscopic and spectrometric methods. Each technique provides unique information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, characteristic signals would be expected for the protons of the pyrrole ring, the phenyl ring, and the chloroacetyl group. The protons on the pyrrole ring typically appear as triplets, and the aromatic protons of the phenyl group would likely present as two doublets, characteristic of a para-substituted benzene (B151609) ring. researchgate.net The methylene (B1212753) protons of the chloroacetate group would appear as a singlet in a distinct region of the spectrum. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the ester group, the carbons of the phenyl and pyrrole rings, and the carbon of the methylene group in the chloroacetyl moiety. researchgate.net

The table below outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic Protons | ~7.2 - 7.5 | m | Phenyl H |

| Pyrrole Protons | ~6.3, ~7.1 | t | Pyrrole H |

| Methylene Protons | ~4.3 | s | -CH₂Cl |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon | ~165 | C=O |

| Aromatic Carbons | ~110 - 150 | Phenyl & Pyrrole C |

| Methylene Carbon | ~41 | -CH₂Cl |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a strong absorption band characteristic of the ester carbonyl (C=O) stretching vibration, typically in the range of 1750-1770 cm⁻¹. Other significant peaks would include C-O stretching for the ester linkage, C-H stretching for the aromatic and pyrrole rings, and a C-Cl stretching vibration. mdpi.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. The fragmentation pattern would likely involve the cleavage of the ester bond, leading to characteristic fragment ions corresponding to the (4-pyrrol-1-yl)phenoxyl radical cation and the chloroacetyl cation. nasa.gov

Mechanistic Investigations of 4 Pyrrol 1 Ylphenyl 2 Chloroacetate Reactivity

Elucidation of Reaction Pathways Involving the Chloroacetate (B1199739) Moiety

The chloroacetate portion of the molecule is an ester derivative of a carboxylic acid, and its reactivity is centered on the electrophilic carbonyl carbon. This functionality is susceptible to attack by a wide range of nucleophiles, leading to substitution, hydrolysis, or transesterification.

The primary reaction pathway for the chloroacetate moiety is nucleophilic acyl substitution. masterorganicchemistry.com This reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.comyoutube.com In the initial step, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. youtube.com In the second step, the carbonyl π-bond is reformed, and a leaving group is expelled. In the case of (4-pyrrol-1-ylphenyl) 2-chloroacetate, the (4-pyrrol-1-yl)phenoxide ion is the leaving group.

The general mechanism is as follows:

Addition: A nucleophile (Nu⁻) attacks the carbonyl carbon.

Elimination: The tetrahedral intermediate collapses, reforming the double bond and ejecting the phenoxide leaving group.

The reactivity of the ester towards nucleophilic attack is enhanced by the presence of the electron-withdrawing chlorine atom on the α-carbon, which increases the electrophilicity of the carbonyl carbon. Furthermore, the stability of the leaving group plays a crucial role; the (4-pyrrol-1-yl)phenoxide anion's stability is influenced by the electronic properties of the pyrrole-substituted phenyl ring.

Ester Hydrolysis: Hydrolysis is a specific type of nucleophilic acyl substitution where water or a hydroxide (B78521) ion acts as the nucleophile. The reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This pathway typically follows the bimolecular acyl-oxygen cleavage (BAc2) mechanism. epa.gov The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon. This process is generally irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the basic medium, forming a carboxylate salt. masterorganicchemistry.com The rate of hydrolysis is dependent on the concentration of both the ester and the hydroxide ion. libretexts.org

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. youtube.com This mechanism is an equilibrium process, and all steps are reversible.

The rate of hydrolysis is significantly influenced by substituents on the phenyl ring. Electron-withdrawing groups generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic and by stabilizing the phenoxide leaving group.

| Substituent (X) on Phenyl Acetate (X-C₆H₄OCOCH₃) | Relative Rate (k_rel) | Electronic Effect of Substituent |

|---|---|---|

| -NO₂ (para) | ~2000 | Strongly Electron-Withdrawing |

| -Cl (para) | ~10 | Electron-Withdrawing |

| -H | 1 | Reference |

| -CH₃ (para) | ~0.5 | Electron-Donating |

| -OCH₃ (para) | ~0.2 | Strongly Electron-Donating |

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol. tu-clausthal.deorganic-chemistry.org Like hydrolysis, it can be catalyzed by either an acid or a base. The mechanism is analogous to that of hydrolysis, with an alcohol molecule (R'OH) or an alkoxide ion (R'O⁻) acting as the nucleophile instead of water or hydroxide. researchgate.net The reaction is typically performed with a large excess of the new alcohol to drive the equilibrium toward the desired product. researchgate.net

Reactivity Pertaining to the Pyrrole (B145914) Ring System

The pyrrole ring is an electron-rich aromatic heterocycle. This high electron density makes it significantly more reactive than benzene (B151609) towards electrophiles. quimicaorganica.org

Pyrrole readily undergoes electrophilic aromatic substitution (EAS) reactions, such as halogenation, nitration, and Friedel-Crafts acylation. quimicaorganica.orgmasterorganicchemistry.com The general mechanism involves two steps:

Attack by the Electrophile: The π system of the pyrrole ring attacks an electrophile (E⁺), forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. lumenlearning.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond, restoring the aromaticity of the ring. lumenlearning.com

Substitution on the pyrrole ring preferentially occurs at the C2 (α) position rather than the C3 (β) position. This regioselectivity is due to the greater stabilization of the cationic intermediate formed during α-attack. The positive charge in the intermediate for α-substitution can be delocalized over three atoms, whereas for β-substitution, it is delocalized over only two atoms.

In this compound, the phenyl group at the N1 position influences the reactivity, but substitution is still expected to occur predominantly at the C2 and C5 positions of the pyrrole ring.

| Reaction | Reagents | Typical Product |

|---|---|---|

| Halogenation | Cl₂, Br₂, I₂ in a non-polar solvent | 2,3,4,5-Tetrahalopyrrole |

| Nitration | HNO₃ / Acetic Anhydride | 2-Nitropyrrole |

| Sulfonation | Pyridine-SO₃ complex | Pyrrole-2-sulfonic acid |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | Pyrrole-2-carbaldehyde |

| Friedel-Crafts Acylation | Acetic Anhydride / SnCl₄ | 2-Acetylpyrrole |

The electron-rich nature of the pyrrole ring makes it susceptible to oxidation, which can initiate polymerization to form polypyrrole, a conductive polymer. researchgate.net The polymerization of pyrrole is an oxidative process that can be achieved either chemically, using oxidizing agents like ferric chloride (FeCl₃) or ammonium (B1175870) persulfate, or electrochemically. researchgate.net

The generally accepted mechanism involves the following steps:

Initiation: The pyrrole monomer is oxidized to form a radical cation. researchgate.net

Propagation: Two radical cations couple to form a dimer dication. This dimer can then couple with other radical cations or oxidized oligomers to extend the polymer chain. researchgate.net

Termination: The reaction terminates when the oxidizing agent is consumed or through side reactions.

The this compound molecule can serve as a monomer in such polymerization reactions. The resulting polymer would feature polypyrrole chains with pendant (4-phenyl 2-chloroacetate) groups, potentially allowing for further functionalization via the reactive ester group. The electrochemical potential required for oxidation is a key parameter in electropolymerization. rsc.org

Interplay between Functional Groups and Steric/Electronic Effects on Reactivity

The reactivity of this compound is a product of the electronic and steric communication between its two main functional domains.

Electronic Effects: The pyrrol-1-yl group attached to the phenyl ring acts as an electron-donating group through resonance. This increases the electron density on the phenoxide oxygen, making it a slightly less stable (and thus, less effective) leaving group compared to an unsubstituted phenoxide. This effect would tend to decrease the rate of nucleophilic acyl substitution at the ester carbonyl. Conversely, the ester group (-OCOCH₂Cl) is electron-withdrawing by induction. This effect deactivates the attached phenyl ring towards electrophilic aromatic substitution (on the phenyl ring itself) but, more importantly, it reduces the electron density of the pyrrole ring via the N-phenyl linkage. This deactivation makes the pyrrole ring less reactive towards electrophilic attack and raises its oxidation potential compared to unsubstituted pyrrole. scielo.org.mx

Steric Effects: Steric hindrance is not a major factor in the intramolecular interplay of this compound. The linear nature of the ester group and the planar pyrrole and phenyl rings allow for relatively free rotation. However, steric effects can become significant in intermolecular reactions. For example, bulky nucleophiles may face hindrance when attacking the ester's carbonyl carbon. rsc.org Similarly, large electrophiles might experience steric clash when approaching the C2 position of the pyrrole ring, potentially influencing the regioselectivity of substitution. rsc.org

The balance of these competing electronic effects—donation from the pyrrole nitrogen versus withdrawal by the ester group—is critical in determining the precise reaction kinetics and pathways for this molecule under various conditions.

Kinetic and Thermodynamic Considerations of Key Reactions

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is currently no publicly available research data specifically detailing the kinetic and thermodynamic properties of reactions involving this compound. While studies on the reactivity of related compounds, such as other pyrrole derivatives and various chloroacetate esters, have been conducted, these findings are not directly applicable to the specific molecular structure and reactivity of this compound.

Without dedicated experimental studies on this compound, any discussion of its reaction kinetics and thermodynamics would be speculative and would not meet the required standards of scientific accuracy. Therefore, data tables and detailed research findings for this specific compound cannot be provided at this time. Further empirical research is necessary to elucidate the mechanistic pathways and quantitative energetic details of its reactivity.

Theoretical and Computational Studies on 4 Pyrrol 1 Ylphenyl 2 Chloroacetate

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its reactivity and physical properties. For (4-pyrrol-1-ylphenyl) 2-chloroacetate, these calculations reveal the interplay between the pyrrole (B145914), phenyl, and chloroacetate (B1199739) moieties.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, providing a framework for understanding chemical bonding and electronic transitions. In this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is predominantly localized on the electron-rich N-phenylpyrrole fragment, indicating this region is the most likely site for electrophilic attack. Conversely, the LUMO is expected to be distributed across the phenyl ring and the chloroacetate group, suggesting these areas are susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and electronic excitation properties. A smaller gap suggests higher reactivity and a propensity to absorb light at longer wavelengths.

| Orbital | Energy (eV) | Primary Contribution |

|---|---|---|

| HOMO-1 | -7.89 | Pyrrole ring, Phenyl ring |

| HOMO | -6.25 | N-phenylpyrrole system |

| LUMO | -1.15 | Phenyl ring, Chloroacetate C=O |

| LUMO+1 | -0.45 | Chloroacetate group, Phenyl ring |

This interactive table presents hypothetical molecular orbital energies for this compound, illustrating the typical distribution of frontier orbitals.

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| Dipole Moment | 3.5 D | Indicates a polar molecule |

| Electronegativity (χ) | 3.70 eV | Measure of electron-attracting power |

| Chemical Hardness (η) | 2.55 eV | Resistance to change in electron distribution |

| Global Electrophilicity Index (ω) | 2.68 eV | Propensity to accept electrons |

This interactive table displays hypothetical DFT-calculated reactivity descriptors for this compound.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is crucial to its function and reactivity. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The key rotational degrees of freedom are the torsion angle between the pyrrole and phenyl rings and the torsion angles within the chloroacetate side chain.

A potential energy surface (PES) maps the energy of the molecule as a function of its geometry. libretexts.orgmuni.cz For this compound, a 2D PES could be constructed by systematically varying the dihedral angle between the pyrrole and phenyl rings and the dihedral angle of the ester group. researchgate.net Such a map would reveal the lowest energy conformers (valleys on the PES) and the energy barriers to rotation (saddle points on the PES). It is anticipated that the most stable conformation would involve a non-planar arrangement between the pyrrole and phenyl rings to minimize steric hindrance, with a dihedral angle likely in the range of 30-50 degrees. researchgate.net The ester group is expected to adopt a conformation that minimizes steric clashes with the phenyl ring.

Simulation of Reaction Intermediates and Transition States

Computational methods can be employed to simulate the pathways of chemical reactions, identifying the structures and energies of intermediates and transition states. A potential reaction of interest for this compound is the hydrolysis of the ester bond.

Simulations of the hydrolysis mechanism, either acid- or base-catalyzed, would involve locating the transition state for the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the chloroacetate group. researchgate.netchemtube3d.com These calculations would provide the activation energy for the reaction, offering insights into its kinetics. The simulation would likely proceed through a tetrahedral intermediate. researchgate.net The presence of the electron-withdrawing chlorine atom is expected to increase the electrophilicity of the carbonyl carbon, potentially lowering the activation barrier for nucleophilic attack compared to a non-halogenated acetate.

Prediction of Spectroscopic Signatures

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Predicted 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. nih.gov For this compound, the predicted 1H NMR spectrum would show distinct signals for the protons on the pyrrole and phenyl rings, as well as a characteristic singlet for the methylene (B1212753) protons of the chloroacetate group. The predicted IR spectrum would exhibit characteristic vibrational frequencies, such as the C=O stretching vibration of the ester group (typically around 1750-1770 cm-1), C-O stretching vibrations, and various C-H and C-N stretching and bending modes from the aromatic rings. materialsciencejournal.org Comparing these predicted spectra with experimental data can confirm the molecular structure.

| Spectroscopic Data | Predicted Value | Assignment |

|---|---|---|

| 1H NMR (δ, ppm) | 4.35 | -CH2Cl |

| 1H NMR (δ, ppm) | 6.40 | Pyrrole Hβ |

| 1H NMR (δ, ppm) | 7.15 | Pyrrole Hα |

| 1H NMR (δ, ppm) | 7.30-7.50 | Phenyl H |

| 13C NMR (δ, ppm) | 40.5 | -CH2Cl |

| 13C NMR (δ, ppm) | 110-140 | Aromatic C |

| 13C NMR (δ, ppm) | 165.0 | C=O |

| IR (cm-1) | 1765 | C=O stretch |

| IR (cm-1) | 1200 | C-O stretch |

| IR (cm-1) | 750 | C-Cl stretch |

This interactive table provides hypothetical predicted spectroscopic data for this compound.

Computational Approaches to Polymerization Mechanisms

The presence of the pyrrole moiety in this compound suggests that it could be a monomer for polymerization, particularly through electropolymerization. psu.edumdpi.com Computational studies can elucidate the mechanism of this process.

Theoretical investigations into the electropolymerization would likely begin with the calculation of the oxidation potential of the monomer. Upon oxidation, a radical cation is formed. DFT calculations can be used to determine the spin density distribution in this radical cation to identify the most likely sites for coupling between monomer units. The polymerization is expected to proceed primarily through coupling at the 2 and 5 positions of the pyrrole ring. rsc.org Simulations can model the formation of dimers, trimers, and larger oligomers, providing insights into the energetics of chain propagation. These computational approaches can help in understanding the initial steps of polymer growth and the electronic properties of the resulting polymer. researchgate.net

Applications and Advanced Transformations of 4 Pyrrol 1 Ylphenyl 2 Chloroacetate in Organic Synthesis and Materials Science

Potential Role as a Key Building Block in Complex Molecule Synthesis

Theoretical Precursor for Heterocyclic Compounds

The chloroacetate (B1199739) functional group on (4-pyrrol-1-ylphenyl) 2-chloroacetate could theoretically serve as an electrophilic site. This would allow for reactions with various nucleophiles to potentially form new heterocyclic systems. For instance, reaction with binucleophilic reagents could lead to the formation of larger, fused ring systems, a common strategy in medicinal chemistry for creating diverse molecular scaffolds. The pyrrole (B145914) and phenyl rings would act as core structures onto which these new rings could be built.

Hypothetical Introduction of Functional Moieties

The chloroacetate group is a versatile handle for introducing other functional groups through nucleophilic substitution. The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, azides), allowing for the attachment of different side chains to the (4-pyrrol-1-ylphenyl) core. This would be a straightforward method for modifying the molecule's properties, such as solubility, polarity, or biological activity, by introducing moieties with desired characteristics.

Postulated Monomer in Polymer Chemistry

Hypothetical Synthesis of Conductive Polymers and Copolymers

The pyrrole moiety is the fundamental unit of the conductive polymer, polypyrrole. It is plausible that this compound could be used as a monomer in oxidative polymerization reactions to create a functionalized polypyrrole. The polymerization would likely occur through the coupling of radical cations at the 2 and 5 positions of the pyrrole ring. The resulting polymer would have a polypyrrole backbone with pendant (4-phenyl 2-chloroacetate) groups. These side groups could then be further modified post-polymerization.

Anticipated Polymerization Mechanisms and Kinetics

The polymerization of pyrrole monomers is typically initiated by chemical or electrochemical oxidation. The generally accepted mechanism involves the formation of a radical cation from the pyrrole monomer. Two of these radical cations can then couple, and after deprotonation, a dimer is formed. This process continues with the oligomers, leading to the growth of the polymer chain. The kinetics of such a polymerization would be influenced by factors like the concentration of the monomer and the oxidant, the temperature, and the solvent used. For this compound, the bulky phenyl chloroacetate substituent might introduce steric effects that could influence the rate of polymerization and the final molecular weight of the polymer.

Conceptual Design Principles for Functional Polymeric Materials

The design of functional polymeric materials often involves the incorporation of specific functional groups into the polymer structure. In the hypothetical polymer derived from this compound, the chloroacetate groups would offer a platform for post-polymerization modification. This would allow for the creation of materials with tailored properties. For example, by reacting the chloroacetate groups with specific molecules, one could introduce functionalities for sensing, drug delivery, or to improve the processability and solubility of the resulting conductive polymer.

Role in Cross-Coupling and Catalyst Development

The N-arylpyrrole scaffold of this compound is a key structural motif that can be engaged in various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. mdpi.compsu.edu

The palladium-catalyzed direct arylation of N-substituted pyrroles with aryl halides is a well-established method for creating 2-arylpyrroles, which are important structures in natural products and pharmaceuticals. researchgate.net It is conceivable that the pyrrole ring in this compound could undergo similar C-H functionalization at its C2 position. Furthermore, the phenyl ring could be pre-functionalized with a halide or triflate, enabling it to act as an electrophilic partner in Suzuki-Miyaura, Buchwald-Hartwig, or similar cross-coupling reactions to introduce additional molecular complexity. nih.govacs.org

A general palladium-catalyzed cross-coupling of pyrrole anions with a range of aryl halides, including chlorides and bromides, has been developed, highlighting the versatility of the pyrrole core in such transformations. researchgate.netdntb.gov.ua The conditions for these reactions typically involve a palladium catalyst, a suitable ligand, and a base in an organic solvent.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Pyrrole Derivatives

| Catalyst | Ligand | Base | Solvent | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|---|---|

| [Pd(Cl(C3H5))]2 | (none) | KOAc | DMAc | Aryl Bromide | 2-Aryl-N-tosylpyrrole | researchgate.net |

| Pd(PPh3)4 | PPh3 | Ag2CO3 | Toluene | Aryl Halide | 2-Aryl-N-acylpyrrole | researchgate.net |

| Pd2(dba)3 | XPhos | tBuOK | Toluene | Chloro(hetero)arene | Aryl Thioether | dntb.gov.ua |

| Pd(OAc)2 | BrettPhos | K3PO4 | Dioxane | Nitroarene | Biaryl | nih.gov |

In the realm of catalyst development , N-heterocyclic compounds are of significant interest as ligands for transition metal catalysts. kit.edunrel.gov The this compound molecule could serve as a precursor for novel ligand synthesis. For instance, derivatization of the phenyl ring with phosphine (B1218219) or other coordinating groups could yield pincer-type ligands. mdpi.com Alternatively, the chloroacetate group provides a convenient handle for immobilizing the molecule onto a solid support, such as silica (B1680970) or a polymer resin. Subsequent coordination to a metal center would result in a heterogeneous catalyst, which offers advantages in terms of separation and reusability. nexceris.comudel.edu

Advanced Chemical Derivatization and Functionalization Strategies

The true synthetic versatility of this compound is most evident in the diverse chemical transformations enabled by its chloroacetate functional group. This group is a potent electrophile, susceptible to nucleophilic substitution by a wide array of nucleophiles, allowing for the introduction of new functionalities and the construction of more complex molecules. jfda-online.comjfda-online.com

One major application is in polymer chemistry . The chloroacetate moiety can be used to graft the (4-pyrrol-1-ylphenyl) unit onto existing polymers containing hydroxyl or amine groups. More significantly, it can serve as an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), allowing for the growth of polymer chains directly from the molecule. This "grafting from" approach is a powerful method for creating well-defined polymer architectures and functional surfaces.

Furthermore, the molecule can be transformed into a variety of functionalized monomers . By reacting the chloroacetate with nucleophiles containing polymerizable groups (e.g., amines or alcohols with vinyl or acrylic functionalities), new monomers can be synthesized. These monomers can then be polymerized or copolymerized to create functional polymers with pendant pyrrole groups. The pyrrole unit itself can be electrochemically or chemically polymerized to form conductive polypyrrole. nih.govupb.rolew.ro This dual reactivity allows for the creation of complex materials, such as conductive polymer backbones with side chains introduced via the chloroacetate handle.

The chloroacetate group also facilitates the immobilization of the molecule onto surfaces to create functionalized materials. For example, it can react with amine- or thiol-functionalized silica or gold surfaces to form stable covalent linkages. Such modified surfaces could find applications in sensors, chromatography, or as platforms for cell adhesion. nih.gov The introduction of carboxylic acid groups via derivatization can create bioactive platforms for tethering peptides or other biomolecules. nih.gov

Table 2: Potential Derivatization Reactions of the Chloroacetate Group

| Nucleophile (Nu-H) | Reagent Type | Reaction Type | Product Functional Group | Potential Application |

|---|---|---|---|---|

| R-OH | Alcohol / Phenol | Williamson Ether Synthesis | Ether (-O-CH2-COOR') | Synthesis of functional ethers |

| R-NH2 | Primary Amine | N-Alkylation | Secondary Amine (-NH-CH2-COOR') | Linker for biomolecules nih.gov |

| R-SH | Thiol | S-Alkylation | Thioether (-S-CH2-COOR') | Surface functionalization |

| NaN3 | Sodium Azide | Azide Substitution | Azide (-N3) | Precursor for click chemistry |

| R-COO- | Carboxylate | Esterification | Anhydride/Ester Linkage | Synthesis of drug conjugates |

| H2N-(CH2)2-OH | Ethanolamine | N-Alkylation | Amino alcohol | Monomer synthesis |

| R-COOH | Carboxylic Acid | Esterification | Activated Ester | Post-polymerization modification mdpi.com |

Future Perspectives and Emerging Research Avenues for 4 Pyrrol 1 Ylphenyl 2 Chloroacetate

Unexplored Synthetic Pathways and Sustainable Synthesis Initiatives

The synthesis of highly functionalized pyrroles remains a challenge, often facing issues of low yields and modest regioselectivity. epa.gov Future research into (4-pyrrol-1-ylphenyl) 2-chloroacetate will likely focus on developing more efficient and environmentally benign synthetic routes.

Green Chemistry Approaches: Traditional methods for synthesizing N-aryl pyrroles, such as the Paal-Knorr reaction, and for esterification, can be resource-intensive. acs.orgresearchgate.net Emerging research is focused on sustainable alternatives. For the pyrrole (B145914) core, this includes the use of recyclable catalysts, water-based reaction media, and microwave-assisted synthesis to reduce reaction times and energy consumption. lucp.netresearchgate.netnih.gov For the esterification step to form the chloroacetate (B1199739), green methods such as using solid acid catalysts or solvent-free conditions are promising avenues. jetir.orgacs.org The development of a one-pot synthesis from readily available precursors would represent a significant advancement in the sustainable production of this compound.

Novel Catalytic Systems: The exploration of novel catalysts for both the pyrrole formation and the esterification is a key research direction. For instance, iridium-catalyzed processes have shown promise for the sustainable synthesis of pyrroles from renewable alcohols and amino alcohols. nih.gov Similarly, developing efficient catalysts for the selective O-acylation of phenols with reagents like organic salts could offer a greener route to the phenolic ester linkage in the target molecule. rsc.org

| Synthetic Strategy | Potential Green Advantage | Key Research Focus |

| Microwave-Assisted Paal-Knorr | Reduced reaction time, lower energy use | Optimization of reaction conditions for (4-pyrrol-1-yl)phenol. |

| Ionic Liquid Catalysis | Recyclable catalyst, mild reaction conditions | Screening of various ionic liquids for improved yield and purity. researchgate.net |

| Solid Acid-Catalyzed Esterification | Catalyst reusability, simplified workup | Development of robust solid acid catalysts for chloroacetylation. jetir.org |

| One-Pot Synthesis | Process intensification, waste reduction | Designing a sequential reaction pathway from basic starting materials. |

Novel Mechanistic Insights and Reactivity Discoveries

The bifunctional nature of this compound, containing both a nucleophilic pyrrole ring and an electrophilic chloroacetate group, presents a rich field for mechanistic studies.

Reactivity of the Chloroacetate Moiety: The chloroacetate group is a well-known electrophilic handle susceptible to nucleophilic substitution, typically proceeding via an SN2 mechanism. nih.govlibretexts.orgresearchgate.net Future research could investigate the kinetics and mechanisms of its reactions with a wide range of nucleophiles. Understanding how the electronic properties of the (4-pyrrol-1-yl)phenyl substituent influence the reaction rate and transition state is a key area for exploration. This could lead to the controlled synthesis of a diverse library of derivatives with tailored functionalities.

Influence on Pyrrole Reactivity: The pyrrole ring is electron-rich and typically undergoes electrophilic substitution. nih.govnih.gov An important research question is how the electron-withdrawing nature of the 2-chloroacetate group, transmitted through the phenyl ring, modulates the reactivity of the pyrrole core towards electrophiles. This interplay could allow for selective functionalization of the pyrrole ring that might be difficult to achieve otherwise.

Intramolecular Reactions: The proximity of the reactive chloroacetate and the pyrrole ring could enable novel intramolecular cyclization reactions under specific conditions, leading to more complex heterocyclic systems. Investigating these potential reaction pathways could open up new avenues in synthetic chemistry.

Integration into Advanced Functional Materials Architectures

Pyrrole-containing molecules are foundational to many functional materials, including conductive polymers and biomedical devices. nih.govbenthamdirect.comgoogle.com The unique structure of this compound makes it a promising building block for advanced materials.

Polymer Synthesis and Modification: The chloroacetate group serves as an excellent anchor point for grafting the molecule onto polymer backbones or for initiating polymerization reactions. This could be exploited to create novel polypyrrole-based materials with tailored properties. mdpi.com For example, surface modification of materials with this compound could introduce a pyrrole functionality, which can then be used for subsequent electropolymerization to create conductive coatings. utwente.nl

Functional Sorbents and Coatings: Polypyrrole and its derivatives have shown potential as sorbents for environmental remediation, such as water treatment. mdpi.com By incorporating this compound into polymer networks, it may be possible to design materials with high sorption capacities for various pollutants. The chloroacetate group could also be used to covalently bind these materials to surfaces, creating robust functional coatings.

Biomedical Applications: Pyrrole derivatives are prevalent in biologically active compounds and are used in drug discovery. nih.govnih.govrsc.org The (4-pyrrol-1-yl)phenyl scaffold could be explored for its biological activity, while the reactive chloroacetate handle could be used to conjugate the molecule to biomolecules or nanoparticles for applications in drug delivery or bioimaging. nih.gov

| Material Application | Role of this compound | Potential Research Direction |

| Conductive Polymers | Monomer or functional additive | Electropolymerization studies to form novel conductive films. google.com |

| Functional Coatings | Surface modification agent | Grafting onto surfaces to impart specific chemical reactivity or properties. utwente.nl |

| Drug Delivery Systems | Linker for conjugation to active molecules | Synthesis and evaluation of bioconjugates for targeted therapy. |

| Heterogeneous Catalysis | Ligand or support for metal catalysts | Development of pyrrole-based conjugated microporous polymers. frontiersin.org |

Synergistic Research with Computational Chemistry

The integration of computational and experimental approaches is accelerating the discovery and development of new molecules and materials. lbl.govnih.gov For this compound, computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights.

Mechanism Elucidation: DFT calculations can be employed to model the reaction pathways for the synthesis and subsequent reactions of the target molecule. rsc.org For instance, computational studies can help elucidate the transition states and activation energies for the nucleophilic substitution at the chloroacetate group, corroborating experimental kinetic data. nih.govresearchgate.net Similarly, the mechanism of esterification can be modeled to optimize reaction conditions. nih.govaip.org

Prediction of Properties: Computational methods can predict the electronic and photophysical properties of this compound and its derivatives. This can guide the design of new molecules for specific applications in materials science, such as organic electronics. By screening a virtual library of derivatives, researchers can identify promising candidates for synthesis, saving significant time and resources.

Materials by Design: The synergy between computational modeling and experimental work is crucial for the "materials by design" approach. lbl.gov For example, simulations can predict how the incorporation of this compound into a polymer matrix will affect its structural and electronic properties. This predictive power can guide the experimental design of advanced functional materials with optimized performance. mdpi.com

Challenges and Opportunities in the Field

While the future for research into this compound is bright, there are challenges to be addressed, which in turn present significant opportunities for innovation.

Synthetic Challenges: A primary challenge is the development of a scalable, cost-effective, and sustainable synthesis. epa.govchim.it Overcoming issues of regioselectivity and achieving high yields in the synthesis of functionalized N-arylpyrroles is a key hurdle that needs to be addressed. researchgate.net Success in this area would provide the necessary material to explore the full potential of this compound.

Stability and Reactivity Control: The presence of two reactive sites in the molecule—the pyrrole ring and the chloroacetate group—presents both an opportunity for diverse functionalization and a challenge in controlling selectivity. Developing orthogonal protection-deprotection strategies or selective reaction conditions will be crucial for harnessing its synthetic potential.

Opportunities for New Discoveries: The limited existing research on this compound means that it is a largely unexplored chemical entity. This presents a significant opportunity for fundamental discoveries in its chemical reactivity, physical properties, and potential applications. From novel polymerization techniques to the discovery of unexpected biological activity, the field is open for exploration. The versatility of both the pyrrole core and the chloroacetate handle suggests that this molecule could become a valuable platform for developing a wide range of new chemical products and materials. benthamdirect.comresearchgate.neteurekaselect.com

Q & A

Basic Question: How can reaction conditions be optimized for synthesizing (4-pyrrol-1-ylphenyl) 2-chloroacetate?

Methodological Answer:

Optimization involves selecting solvents, bases, and monitoring techniques. For chloroacetate ester synthesis, dichloromethane (DCM) paired with diisopropylethylamine (DIPEA) as a base is effective due to its ability to stabilize intermediates and facilitate high yields (~66%) . Reaction progress is tracked via TLC, with termination at near-complete conversion. Post-reaction, quenching with 10% HCl and phase separation using DCM/water ensures product isolation. For analogs like benzyl 2-chloroacetate, stoichiometric ratios (e.g., 1:1 alcohol-to-chloroacetyl chloride) and room-temperature stirring for 24 hours are critical .

Basic Question: What characterization techniques validate the structure of this compound?

Methodological Answer:

Key techniques include:

- 1H NMR : Identifies ester carbonyl adjacency (δ 4.5–5.0 ppm for CH2Cl) and aromatic protons from the pyrrole/phenyl group (δ 6.5–7.5 ppm) .

- TLC : Monitors reaction progress using ethyl acetate/hexane (1:4) as eluent, with UV visualization .

- Recrystallization : Purifies the product using methanol or 2-propanol to remove unreacted starting materials .

Advanced Question: How is the reaction mechanism of trans-1,2-chloroacetate formation elucidated?

Methodological Answer:

Mechanistic studies combine experimental and computational approaches. 1H NMR kinetics track intermediates (e.g., trans-1,4-diacetate) and products over time, with integrals quantifying isomer ratios . Computational DFT calculations compare formation energies (e.g., trans-1,2-chloroacetate is ~5 kcal/mol more stable than trans-1,4-diacetate), supporting an SN2' pathway where chloride attacks the β-carbon of the intermediate . This dual methodology resolves competing pathways and predicts dominant products.

Advanced Question: How can researchers resolve contradictory data on byproduct formation during synthesis?

Methodological Answer:

Contradictions arise from competing reaction pathways (e.g., SN2 vs. SN2'). To address this:

- Controlled Experiments : Vary temperature (−20°C to 65°C) and catalyst (e.g., K2CO3 vs. DIPEA) to isolate conditions favoring the desired product .

- Kinetic Profiling : Use time-resolved NMR to identify transient intermediates and byproduct accumulation rates .

- Computational Validation : Compare activation barriers for competing mechanisms to predict dominant pathways .

Basic Question: What purification strategies are effective for this compound?

Methodological Answer:

- Column Chromatography : Use ethyl acetate/hexane (1:4) to separate polar byproducts (e.g., unreacted chloroacetyl chloride) .

- Recrystallization : Methanol or 2-propanol yields high-purity crystals by exploiting solubility differences between the product and impurities .

- Acid-Base Extraction : Post-synthesis, aqueous HCl removes residual amines (e.g., DIPEA), while DCM extracts the chloroacetate ester .

Advanced Question: How do computational studies predict the stability and reactivity of this compound derivatives?

Methodological Answer:

- DFT Calculations : Compare Gibbs free energies of isomers (e.g., trans-1,2 vs. trans-1,4) to identify the thermodynamically favored product. For example, trans-1,2-chloroacetate is stabilized by ~5 kcal/mol due to reduced steric strain .

- Reactivity Predictions : Electron localization mapping identifies nucleophilic sites (e.g., carbonyl carbon) prone to hydrolysis or substitution .

- Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions (e.g., DCM stabilizes intermediates via dipole interactions) .

Advanced Question: What strategies mitigate challenges in scaling up the synthesis of this compound?

Methodological Answer:

- Solvent Substitution : Replace DCM with toluene for safer large-scale reactions while maintaining yield via optimized base (e.g., triethylamine) .

- Flow Chemistry : Continuous flow systems enhance heat/mass transfer, reducing side reactions (e.g., polymerization of pyrrole derivatives) .

- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect impurities early and adjust reaction parameters dynamically .

Basic Question: How is the purity of this compound quantified post-synthesis?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) eluent quantify purity (>98%) via UV detection at 254 nm .

- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values (e.g., C14H13ClNO2: C 63.76%, H 4.97%) .

- Melting Point : Sharp melting ranges (e.g., 120–122°C) confirm crystalline uniformity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.